11-(9H-Carbazol-9-yl)undecane-1-thiol
Description
Significance of Carbazole (B46965) and Thiol Moieties in Functional Materials
The carbazole group is a well-known electron-donating, hole-transporting aromatic heterocycle. researchgate.netmagtech.com.cn Its rigid, planar structure and rich π-electron system endow it with desirable photophysical and electrochemical properties. magtech.com.cn These include strong fluorescence and the ability to facilitate charge transport, making carbazole and its derivatives essential components in a wide array of organic electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and organic thin-film transistors (OTFTs). mdpi.com The electronic properties of carbazole can be readily tuned through chemical modification, allowing for the optimization of material performance for specific applications. mdpi.com
The thiol group (-SH) is renowned for its strong affinity for noble metal surfaces, most notably gold. This interaction leads to the spontaneous formation of a stable, semi-covalent bond between the sulfur atom and the metal surface. This robust anchoring is the foundation for the creation of self-assembled monolayers (SAMs), which are highly organized, crystalline-like molecular layers. The stability and order of these monolayers are influenced by van der Waals interactions between the alkyl chains. A well-ordered monolayer typically forms when the alkane chain consists of at least ten carbon atoms.
Overview of Applications in Advanced Soft Matter and Interfaces
The combination of a carbazole head and a thiol anchor in 11-(9H-Carbazol-9-yl)undecane-1-thiol allows for the precise engineering of interfaces with tailored electronic and optical properties. When assembled into SAMs on conductive substrates, these molecules create functional surfaces for a variety of applications in advanced soft matter and at interfaces.
The photoluminescent properties of the carbazole moiety also open up possibilities for the development of sensors and photodetectors . Changes in the fluorescence of the SAMs upon interaction with specific analytes can be used as a sensing mechanism. Furthermore, the ability to pattern these SAMs on a surface allows for the fabrication of micro-arrays and other patterned functional surfaces for high-throughput screening and integrated devices.
Research Context within Functionalized Alkylthiols
The study of this compound is situated within the broader research area of functionalized alkylthiols for the creation of SAMs. This field focuses on designing and synthesizing molecules with specific terminal groups to control the chemical and physical properties of surfaces. The general structure of these molecules consists of three parts: a head group that dictates the surface properties, an alkyl spacer, and a thiol anchor group for attachment to the substrate.
Research in this area has explored a wide range of head groups to create surfaces with varying characteristics, such as hydrophobicity, hydrophilicity, and biorecognition capabilities. The length of the alkyl chain is also a critical parameter, influencing the ordering, thickness, and elastic properties of the SAM. researchgate.net For instance, the elastic modulus of alkanethiol SAMs on gold has been shown to decrease as the chain length decreases. researchgate.net
The unique contribution of this compound and similar carbazole-terminated alkylthiols lies in the introduction of electro-optical functionality directly at the interface. This allows for the active participation of the SAM in the electronic processes of a device, rather than serving as a passive surface modification layer. Recent advancements have focused on synthesizing various carbazole-based SAMs to tune the work function of electrodes over a wide range, thereby enabling their use as either hole or electron injecting contacts in organic electronic devices. nih.gov
Interactive Data Table: Properties of Carbazole-Based Molecules for Optoelectronics
| Compound Family | Key Properties | Example Application |
| Carbazole-based Polymers | Good hole transport, high thermal stability, tunable electronic structure. mdpi.com | Organic Light-Emitting Diodes (OLEDs) mdpi.com |
| Carbazole-terminated SAMs | Work function modification, hole-transporting layers, compact monolayer formation. rsc.orgnih.gov | Perovskite Solar Cells, Organic Thin-Film Transistors rsc.orgnih.gov |
| Fused-ring Carbazoles | Extended π-electron systems, good thermal stability, tunable emission color. | Emitter and host materials in OLEDs |
Structure
2D Structure
3D Structure
Properties
CAS No. |
919803-83-1 |
|---|---|
Molecular Formula |
C23H31NS |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
11-carbazol-9-ylundecane-1-thiol |
InChI |
InChI=1S/C23H31NS/c25-19-13-7-5-3-1-2-4-6-12-18-24-22-16-10-8-14-20(22)21-15-9-11-17-23(21)24/h8-11,14-17,25H,1-7,12-13,18-19H2 |
InChI Key |
HXXCUCYYCQAHKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCCCCCCS |
Origin of Product |
United States |
Synthetic Methodologies for 11 9h Carbazol 9 Yl Undecane 1 Thiol
Established Synthesis Routes and Reaction Mechanisms
The most common and effective strategy for the synthesis of 11-(9H-Carbazol-9-yl)undecane-1-thiol involves a two-step process. The first step is the formation of a disulfide precursor, bis(11-(9H-carbazol-9-yl)undecyl) disulfide, through the functionalization of undecane-1-thiol with a carbazole (B46965) derivative. This is followed by the reduction of the disulfide bond to yield the final thiol product.
Functionalization of Undecane-1-thiol with Carbazole Derivatives
The initial step in the synthesis involves the N-alkylation of carbazole. This reaction attaches the undecyl chain to the nitrogen atom of the carbazole ring. A common approach is the reaction of the potassium salt of carbazole with a dihaloalkane, such as 1,11-dibromoundecane (B97371). The carbazole anion acts as a nucleophile, displacing a bromide ion from the undecane (B72203) chain. Due to the statistical nature of the reaction with a dihaloalkane, a mixture of products can be formed, including the desired disulfide after subsequent reactions.
Alternatively, a more controlled approach involves the reaction of carbazole with an ω-halo-1-undecanethiol derivative where the thiol group is protected, or by reacting carbazole with a large excess of 1,11-dibromoundecane to favor mono-substitution, followed by conversion of the remaining terminal bromide to a thiol or disulfide.
A prevalent method for the synthesis of the disulfide precursor involves the reaction of carbazole with 11-bromo-1-undecanethiol, which is often prepared from 11-bromoundecanoic acid. The thiol can also be generated in situ from a more stable precursor like a thioacetate (B1230152) or isothiuronium (B1672626) salt.
Nucleophilic Substitution Reactions in Target Compound Synthesis
The core of the synthesis relies on nucleophilic substitution reactions. The N-alkylation of carbazole is a classic SN2 reaction. The nitrogen atom of carbazole, after deprotonation by a base, becomes a potent nucleophile that attacks the electrophilic carbon atom of the alkyl halide.
The second crucial step, the reduction of the disulfide bis(11-(9H-carbazol-9-yl)undecyl) disulfide, is also a nucleophilic process. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) (NaBH4), or phosphines like triphenylphosphine (B44618) in the presence of water. The mechanism of reduction by hydride reagents involves the nucleophilic attack of a hydride ion on one of the sulfur atoms of the disulfide bond, leading to its cleavage and the formation of two thiolates, which are subsequently protonated to yield the thiol.
Reaction Conditions and Yield Optimization
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Careful optimization of solvents, reagents, temperature, and reaction time is crucial for maximizing the yield and minimizing side products.
Influence of Solvents and Reagents on Synthetic Efficiency
For the N-alkylation of carbazole, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can dissolve the carbazole salt and facilitate the SN2 reaction. The choice of base is also critical; strong bases like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) are commonly used to ensure complete deprotonation of carbazole. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial in biphasic systems.
In the reduction of the disulfide, the choice of reducing agent and solvent is important. Lithium aluminum hydride is a very powerful reducing agent and is typically used in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF). Sodium borohydride is a milder reducing agent and can be used in alcoholic solvents.
Temperature and Duration Effects on Product Formation
The N-alkylation of carbazole is often carried out at elevated temperatures, typically in the range of 60-100 °C, to ensure a reasonable reaction rate. The reaction time can vary from a few hours to overnight, and the progress is usually monitored by thin-layer chromatography (TLC).
The reduction of the disulfide is generally a faster process and can often be completed at room temperature or with gentle heating. The reaction is typically monitored by TLC until the disulfide starting material is no longer visible.
| Reaction Step | Reactants | Base/Reducing Agent | Solvent | Temperature (°C) | Duration (h) | Typical Yield (%) |
| N-Alkylation of Carbazole | Carbazole, 1,11-Dibromoundecane | KOH | DMF | 80-100 | 12-24 | 60-80 (of disulfide) |
| Reduction of Disulfide | bis(11-(9H-carbazol-9-yl)undecyl) disulfide | LiAlH4 | THF | 0 - rt | 1-3 | >90 |
Purification and Isolation Techniques
After the synthesis, the target compound must be purified to remove any unreacted starting materials, reagents, and side products. For this compound, column chromatography is the most common and effective purification method.
A silica (B1680970) gel stationary phase is typically used, with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent is gradually increased to first elute any non-polar impurities, followed by the desired product. The purity of the collected fractions is assessed by TLC.
After column chromatography, the solvent is removed under reduced pressure to yield the purified product. It is important to handle the final thiol product under an inert atmosphere (e.g., nitrogen or argon) as thiols can be susceptible to oxidation to the corresponding disulfide, especially in the presence of air and trace metals.
Chromatographic Purification Methods
Purification of this compound from the reaction mixture, which may contain unreacted starting materials, the corresponding disulfide, and other byproducts, is crucial. Column chromatography is a widely employed technique for this purpose. Given the nonpolar nature of the carbazole moiety and the long alkyl chain, silica gel is a suitable stationary phase.
A gradient elution strategy is often effective. The separation can be initiated with a nonpolar solvent, such as hexane, and the polarity of the eluent can be gradually increased by the addition of a more polar solvent like ethyl acetate or dichloromethane. nih.govbiomedres.us The less polar disulfide will typically elute before the more polar thiol. The progress of the separation can be monitored by thin-layer chromatography (TLC).
To mitigate the risk of on-column oxidation of the thiol to the disulfide, it is advisable to use deoxygenated solvents and to work expeditiously. Some practitioners also advocate for the use of acidic alumina (B75360) as the stationary phase to create a less oxidizing environment.
Recrystallization and Solvent-Based Purification
Recrystallization is another powerful technique for purifying this compound, particularly after initial purification by column chromatography. The choice of solvent is critical and depends on the solubility profile of the compound. Due to its amphiphilic nature, with a large nonpolar carbazole and alkyl component and a polar thiol group, a mixed solvent system is often required.
A common approach is to dissolve the crude product in a minimal amount of a good solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a poor solvent (in which it is sparingly soluble) until the solution becomes turbid. Cooling the mixture then induces crystallization of the pure compound. Potential solvent systems for a long-chain N-alkyl-carbazole derivative could include mixtures like hexane/ethyl acetate, methanol/water, or acetone/water. reddit.com
Distinguishing this compound from Disulfide Forms
The facile oxidation of thiols to their corresponding disulfides necessitates reliable analytical methods to distinguish between these two forms and to assess the purity of the thiol.
Methodologies for Purity Assessment of Thiol vs. Disulfide
Several analytical techniques can be employed to differentiate between this compound and its disulfide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a particularly powerful tool for this purpose. The key distinguishing feature is the signal from the methylene (B1212753) protons adjacent to the sulfur atom (-CH₂-S-). In the thiol, these protons are adjacent to the single proton of the thiol group (-SH), leading to a characteristic splitting pattern (a triplet of triplets or a quartet). In the symmetrical disulfide, these methylene protons are adjacent to another methylene group, resulting in a simple triplet. For this compound, the methylene protons adjacent to the sulfur appear as a quartet at approximately 2.51 ppm in CDCl₃. researchgate.net In contrast, the corresponding protons in the disulfide appear as a triplet at a slightly downfield chemical shift of around 2.66 ppm. researchgate.net The thiol proton (-SH) itself typically gives a broad singlet in the region of 1.3-1.6 ppm, which can sometimes be difficult to distinguish from the signals of the alkyl chain protons.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can effectively separate the thiol from the more nonpolar disulfide. nih.govresearchgate.netnih.gov A C18 column with a gradient elution, for instance using a mixture of water and acetonitrile (B52724) with a small amount of an acid like formic acid, can be used. Detection can be achieved using a UV detector, as the carbazole moiety is chromophoric.
Mass Spectrometry (MS): Mass spectrometry can readily distinguish between the thiol and the disulfide based on their different molecular weights. The disulfide will have a molecular weight that is two mass units less than twice the molecular weight of the thiol.
The following table summarizes the key analytical data for distinguishing the thiol from its disulfide.
| Analytical Technique | This compound | Bis(11-(9H-carbazol-9-yl)undecyl) disulfide |
| ¹H NMR (-CH₂-S-) | Quartet at ~2.51 ppm | Triplet at ~2.66 ppm |
| Molecular Weight | C₂₃H₃₁NS | C₄₆H₆₀N₂S₂ |
Control of Thiol Oxidation during Synthesis and Storage
The propensity of thiols to oxidize to disulfides, often catalyzed by light, heat, or the presence of metal ions, requires careful control during both synthesis and storage.
During synthesis, particularly in the final steps and during workup and purification, the use of deoxygenated solvents and reagents is recommended. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the liquids. Performing reactions under an inert atmosphere further minimizes contact with atmospheric oxygen.
For long-term storage, this compound should be kept in a tightly sealed container, preferably under an inert atmosphere. researchgate.net Storing the compound at low temperatures, such as in a refrigerator or freezer at -20°C or -80°C, can significantly slow the rate of oxidation. researchgate.net It is also advisable to store the compound in the dark or in an amber-colored vial to prevent photo-oxidation. Solutions of the thiol should be freshly prepared, and if storage of a solution is necessary, it should be done under an inert atmosphere at low temperature. The presence of a long alkyl chain may offer some degree of steric hindrance and protection against oxidation compared to shorter-chain thiols.
Self Assembled Monolayers Sams of 11 9h Carbazol 9 Yl Undecane 1 Thiol on Substrates
Fundamental Principles of SAM Formation on Metallic Surfaces
The formation of SAMs is governed by a delicate balance of interactions between the molecule and the substrate, as well as among the molecules themselves. For alkanethiols on metallic surfaces, particularly gold, this process is well-understood and results in densely packed, oriented molecular films.
While the sulfur-gold bond anchors the molecules to the surface, the final structure and ordering of the SAM are dictated by intermolecular interactions between adjacent molecules. For 11-(9H-Carbazol-9-yl)undecane-1-thiol, these interactions are twofold:
Van der Waals Interactions: The long undecane (B72203) (-C₁₁H₂₂-) chains of neighboring molecules interact via van der Waals forces. These collective interactions are significant and drive the molecules into a closely packed, ordered arrangement, typically with the alkyl chains tilted from the surface normal to maximize packing density. nih.gov
π-π Stacking: The terminal carbazole (B46965) groups are large, aromatic moieties capable of engaging in π-π stacking interactions. These interactions between the electron-rich aromatic rings of adjacent molecules add stability to the monolayer assembly and can influence the orientation and electronic properties of the surface.
The interplay between these forces determines the molecular packing. The long alkyl chain promotes a standing-up orientation, while the bulky carbazole headgroup interactions will define the final spacing and order at the monolayer's outer surface.
Table 1: Key Intermolecular and Substrate Interactions
| Interaction Type | Molecular Component Involved | Description |
| Chemisorption | Thiol headgroup (-SH) and Gold (Au) substrate | Formation of a strong gold-thiolate (Au-S) covalent bond, anchoring the molecule to the surface. |
| Van der Waals Forces | Undecane alkyl chains (-(CH₂)₁₁-) | Weaker, non-covalent forces that promote close packing and ordering of the alkyl chains. |
| π-π Stacking | Carbazole terminal groups | Non-covalent interactions between the aromatic rings of adjacent carbazole units, contributing to the stability and electronic structure of the SAM. |
Fabrication Techniques for SAMs of this compound
The fabrication of high-quality SAMs can be achieved through several methods, primarily categorized into solution-phase and gas-phase deposition.
Solution-phase deposition is the most common and straightforward method for preparing thiol SAMs. The process involves the immersion of a clean gold substrate into a dilute solution of this compound.
Key parameters for this method include:
Solvent: High-purity ethanol (B145695) or chloroform (B151607) are commonly used solvents. uni-tuebingen.desurfacesciencelab.com
Concentration: Typical concentrations are in the range of 1 millimolar (mM). surfacesciencelab.com
Immersion Time: The initial formation of the monolayer is rapid, occurring within minutes. However, a subsequent, slower organization phase is required to achieve a well-ordered, crystalline-like structure. Therefore, immersion times typically range from several hours to 24 hours. uni-tuebingen.desurfacesciencelab.com
Temperature: The process is usually carried out at room temperature. surfacesciencelab.com
After immersion, the substrate is removed from the solution, thoroughly rinsed with a pure solvent to remove any non-chemisorbed molecules, and dried, often under a stream of inert gas like nitrogen. surfacesciencelab.com
An alternative to solution-based methods is the deposition of the thiol from the gas phase, typically performed under ultra-high vacuum (UHV) conditions. uni-tuebingen.de This technique, also known as vapor deposition, involves the sublimation of the this compound molecules, which then adsorb onto the gold substrate in the vacuum chamber. This method offers a higher degree of control over contamination and can lead to highly pure monolayers. uni-tuebingen.de While less common than solution-phase methods for routine SAM preparation, it is a valuable technique for fundamental surface science studies. northwestern.edu SAMs generated from both solution-phase and gas-phase adsorption have been shown to exhibit structural features that are largely indistinguishable.
Table 2: Comparison of SAM Fabrication Techniques
| Feature | Solution-Phase Adsorption | Vacuum (Gas-Phase) Deposition |
| Primary Method | Substrate immersion in a dilute thiol solution. | Sublimation of thiol onto the substrate in a vacuum. |
| Complexity & Cost | Simple, low-cost, and widely used. northwestern.edu | Requires specialized UHV equipment; higher cost. |
| Contamination Control | Prone to solvent and atmospheric contaminants. | High level of purity and control over the environment. uni-tuebingen.de |
| Typical Conditions | 1 mM thiol concentration, room temperature, 12-24 hr immersion. surfacesciencelab.com | Ultra-high vacuum (UHV) environment. |
Structural Ordering and Morphological Characteristics of SAMs
The final structure of a SAM formed from this compound is a well-ordered, densely packed monolayer. The long undecane chain ensures that the molecules adopt a predominantly standing-up orientation with a specific tilt angle relative to the surface normal, which allows for maximal van der Waals contact between chains. surfacesciencelab.com
However, the presence of the large, functional carbazole headgroup can influence the degree of long-range order. While simple alkanethiols can form large, well-defined crystalline domains on Au(111), the introduction of bulky or strongly interacting terminal groups can result in smaller domain sizes and a higher density of defects. nih.gov For instance, strong dipole-dipole interactions between terminal groups in other types of SAMs have been shown to reduce the degree of long-range order. nih.gov The structure of the SAM is often characterized by a hexagonal adlattice. nih.gov
A variety of surface-sensitive techniques are employed to characterize the structural and morphological properties of these monolayers:
Scanning Tunneling Microscopy (STM): Provides real-space images of the monolayer with molecular resolution, revealing the packing arrangement, domain structure, and surface defects. nih.gov
Atomic Force Microscopy (AFM): Used to probe the morphology and thickness of the SAM.
X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the monolayer and the formation of the gold-thiolate bond. surfacesciencelab.com
Ellipsometry: A non-destructive optical technique used to measure the average thickness of the monolayer with high precision. surfacesciencelab.com
Molecular Orientation and Surface Coverage Analysis
The structure of alkanethiol SAMs on gold has been extensively studied, revealing that the alkyl chains are generally tilted from the surface normal by approximately 30 degrees to maximize the van der Waals interactions between adjacent chains. sigmaaldrich.com For this compound, the long 11-carbon chain facilitates strong intermolecular hydrophobic interactions, promoting the formation of a well-ordered and densely packed monolayer. sigmaaldrich.com The terminal carbazole group, due to its rigid and bulky nature, plays a crucial role in the final orientation. Studies on similar carbazole-based SAMs suggest that the carbazole moiety tends to adopt a relatively perpendicular orientation to the substrate surface. nih.govchalmers.se
The quality and organization of the SAM are assessed using various surface-sensitive analytical techniques:
Ellipsometry: This optical technique is used to measure the thickness of the monolayer. For long-chain alkanethiols, the measured thickness can be used to calculate the average tilt angle of the molecules relative to the surface normal. interchim.fr
Scanning Tunneling Microscopy (STM): STM provides real-space images of the SAM surface with atomic resolution, allowing for the direct visualization of the molecular packing and the identification of ordered domains and defects. interchim.frmdpi.com Studies on similar thiol-carbazole SAMs have shown the formation of highly ordered molecular rows. manchester.ac.uk
X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the chemical composition of the monolayer and to verify the covalent attachment of the thiol to the gold surface. The analysis of the S 2p core level spectrum typically shows a component at a binding energy of approximately 162.0 eV, which corresponds to a gold-thiolate (S-Au) bond. nih.gov
Contact Angle Measurements: The wettability of the SAM-covered surface provides information about the terminal group. The hydrophobic nature of the carbazole group results in a significant increase in the water contact angle compared to a bare gold surface. nih.gov
Surface coverage is a critical parameter for device performance. High molecular coverage is essential for effectively modifying the surface properties of the substrate. nih.gov The molecular conformation, influenced by the alkyl spacer and the terminal group, significantly impacts the molecular footprint and, consequently, the achievable surface coverage. nih.govchalmers.se
Influence of Fabrication Conditions on SAM Morphology
The morphology and quality of the resulting SAM are highly dependent on the fabrication conditions. The standard method involves the immersion of a clean gold substrate into a dilute solution of the alkanethiol (typically around 1 mM) in a solvent like ethanol. sigmaaldrich.comsigmaaldrich.com
Several key parameters influence the final structure:
Immersion Time: The initial adsorption of thiol molecules onto the gold surface is a very rapid process, occurring within seconds to minutes. sigmaaldrich.comsigmaaldrich.com However, this initially formed layer is often disordered. A subsequent, much slower organization process, which can take from 12 to 48 hours, is required for the molecules to arrange into a well-ordered, crystalline-like monolayer. sigmaaldrich.commdpi.com
Solution Concentration: The concentration of the thiol solution can affect the packing density and ordering of the SAM. While millimolar concentrations are standard, variations can be used to control the rate of formation and final surface coverage.
Solvent: The choice of solvent can influence the solubility of the alkanethiol and its interaction with the substrate, thereby affecting the quality of the resulting monolayer. Ethanol is a common choice due to its ability to dissolve a wide range of alkanethiols and its relatively low surface tension.
Purity of Thiol: The presence of impurities, such as disulfides or other thiol-containing molecules, can introduce defects into the monolayer, disrupting the long-range order and compromising its properties. sigmaaldrich.comsigmaaldrich.com
Temperature: The assembly process is typically carried out at room temperature. Temperature can affect the kinetics of adsorption and the thermal motion of the molecules, influencing the final ordering of the SAM.
Table 1: Typical Fabrication Conditions and Their Impact on SAM Quality
| Parameter | Typical Value | Impact on Morphology |
|---|---|---|
| Thiol Concentration | 1 mM | Affects rate of formation and initial surface coverage. |
| Solvent | Ethanol | Influences solubility and molecular interactions during assembly. |
| Immersion Time | 12 - 48 hours | Longer times allow for slow molecular rearrangement, leading to a more ordered and densely packed monolayer. sigmaaldrich.com |
| Temperature | Room Temperature | Affects assembly kinetics and final structural order. |
| Substrate | Au(111) on Mica/Si | Provides a clean, atomically flat surface for ordered monolayer formation. sigmaaldrich.com |
Comparative Studies with Related Alkylthiols and Analogues
The properties of this compound SAMs can be better understood by comparing them with related molecules where either the alkyl chain length or the terminal group is varied.
Impact of Alkyl Chain Length on SAM Stability and Ordering
The length of the alkyl chain is a critical determinant of the structure and stability of alkanethiol SAMs. The undecane (C11) chain in this compound is sufficiently long to induce significant van der Waals forces between adjacent molecules. sigmaaldrich.com
Stability and Ordering: Longer alkyl chains lead to stronger intermolecular van der Waals interactions. sigmaaldrich.com This enhanced interaction energy results in monolayers that are more ordered, more densely packed, and more thermally stable compared to their short-chain counterparts. nih.gov For alkanethiols, a well-ordered monolayer generally forms when the chain has at least 10 carbons. sigmaaldrich.com
Electronic Properties: In the context of electronic devices, the alkyl chain acts as a spacer or a tunneling barrier. Shorter spacers have been shown to reduce series resistance and the hole tunneling distance, which can improve device performance in applications like organic solar cells. nih.gov Conversely, an increase in spacer length can lead to a decrease in power conversion efficiency, primarily attributed to a reduction in the fill factor and an increase in series resistance. diva-portal.org
Table 2: General Influence of Alkyl Chain Length on Alkanethiol SAM Properties
| Property | Shorter Alkyl Chain (< C10) | Longer Alkyl Chain (≥ C10) | Rationale |
|---|---|---|---|
| Structural Order | Less ordered, more gauche defects | Highly ordered, crystalline-like | Increased van der Waals forces between chains. sigmaaldrich.com |
| Packing Density | Lower | Higher | Stronger intermolecular interactions pull chains closer. nih.gov |
| Thermal Stability | Lower | Higher | Higher desorption energy due to stronger lateral interactions. |
| Tunneling Resistance | Lower | Higher | The alkyl chain acts as an insulator; resistance increases with thickness. nih.gov |
Terminal Group Effects on Interfacial Properties (e.g., Carbazole vs. Pyrrole)
The terminal group of the alkanethiol dictates the chemical and physical properties of the SAM's surface. The carbazole group in this compound imparts specific electronic and interfacial characteristics that are crucial for its application in organic electronics. rsc.orgnih.gov
Pyrrole (B145914): While specific comparative studies between carbazole- and pyrrole-terminated undecanethiols are not widely available, the properties can be inferred from the distinct nature of these heterocycles. Pyrrole is also an aromatic heterocycle, but it has different electronic properties compared to carbazole. The interfacial dipole created by a pyrrole-terminated SAM would differ from that of a carbazole-terminated one, leading to a different work function modification. Furthermore, the smaller size and different geometry of pyrrole compared to the bulkier carbazole unit would result in different steric interactions, influencing the packing density and tilt angle of the alkyl chains in the SAM.
The choice of the terminal functional group is a key strategy for engineering the interfacial properties of SAMs, allowing for the precise control of surface energy, wettability, and electronic level alignment for targeted applications. iciq.orgresearchgate.net
Electrochemical Behavior and Applications of 11 9h Carbazol 9 Yl Undecane 1 Thiol
Electrochemical Characterization of the Carbazole (B46965) Moiety in SAMs
The formation of a self-assembled monolayer of 11-(9H-Carbazol-9-yl)undecane-1-thiol on a gold electrode surface provides a well-defined interface for studying the electrochemical behavior of the carbazole head group.
Cyclic Voltammetry Studies of Redox Processes
Cyclic voltammetry (CV) is a key technique for probing the redox processes of the carbazole moiety within the SAM. While specific CV data for this compound is not extensively available in public literature, the general behavior of N-substituted carbazoles provides a strong indication of its expected electrochemical signature. The electrochemical oxidation of 9-substituted carbazoles is a well-documented process that proceeds via the formation of a radical cation.
Typically, in a suitable electrolyte solution, the carbazole group will exhibit a quasi-reversible oxidation wave at a positive potential. This oxidation corresponds to the removal of an electron from the nitrogen-containing aromatic ring system, forming a carbazole radical cation. The stability of this radical cation is a key factor in the subsequent electrochemical processes. The potential at which this oxidation occurs is influenced by the solvent system and the nature of the substituent on the carbazole ring.
For long-chain alkanethiol SAMs on gold, the reductive desorption of the thiol from the gold surface is another characteristic feature observed in cyclic voltammetry, typically occurring at negative potentials in an alkaline environment. This process involves the cleavage of the gold-sulfur bond.
| Feature in Cyclic Voltammogram | Expected Potential Range (vs. Ag/AgCl) | Description |
| Carbazole Oxidation | +0.8 to +1.5 V | Formation of a carbazole radical cation. |
| Carbazole Reduction | Variable (often coupled with polymerization) | Reduction of the oxidized carbazole species. |
| Thiol Reductive Desorption | -0.6 to -1.2 V (in alkaline media) | Cleavage of the Au-S bond and removal of the monolayer. |
Note: The potential ranges are estimates based on related compounds and can vary significantly with experimental conditions.
Electron Transfer Kinetics and Charge Transport Properties
The undecane-1-thiol chain in this compound acts as a dielectric spacer, influencing the rate of electron transfer between the electrode and the carbazole moiety, as well as between the carbazole moiety and redox species in solution. The long alkyl chain imposes a significant barrier to direct electron tunneling.
The kinetics of electron transfer through such SAMs are often studied using electrochemical impedance spectroscopy (EIS) or by analyzing the peak separation in cyclic voltammograms at different scan rates. The charge transport through the monolayer can occur via two primary mechanisms: through-bond tunneling and through-space tunneling. For a well-ordered, densely packed SAM, through-bond tunneling is generally the dominant mechanism.
The charge transport properties are critical for the application of these SAMs in electronic devices. The carbazole group, with its hole-transporting capabilities, makes these monolayers interesting for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The efficiency of charge injection and transport across the monolayer is a key performance parameter in such devices.
Electrochemical Crosslinking and Polymerization Strategies
The electroactive nature of the carbazole group can be exploited to form conjugated polymer films on the electrode surface through electrochemical polymerization.
Formation of Conjugated Polycarbazole Films
Upon oxidation of the carbazole moiety to its radical cation, a coupling reaction can occur between adjacent carbazole units, leading to the formation of a dimer. This process can continue, resulting in the growth of a polycarbazole film on the electrode surface. The polymerization typically occurs through the formation of bonds at the 3 and 6 positions of the carbazole ring.
The formation of the polymer film can be monitored by cyclic voltammetry, where an increase in the peak currents of the redox waves associated with the polymer is observed with each successive potential cycle. The resulting polycarbazole film is electroactive and often exhibits electrochromic properties, changing color upon switching between its neutral and oxidized states.
Mechanism of Electrochemical Grafting and Crosslinking
The electrochemical grafting of polycarbazole from a SAM of this compound involves a multi-step process:
Oxidation: The initial step is the one-electron oxidation of the carbazole terminal group of the SAM to form a radical cation.
Coupling: The radical cation of one carbazole moiety reacts with a neighboring radical cation or a neutral carbazole to form a carbon-carbon bond, typically at the 3- or 6-position.
Propagation: This process continues, leading to the growth of polymer chains and the formation of a crosslinked network on the electrode surface.
The resulting film is a robust, covalently attached polymer layer. The thickness and morphology of the film can be controlled by the electrochemical parameters, such as the potential range, scan rate, and the number of cycles.
Development of Electrochemical Sensor Platforms
The unique properties of SAMs and the resulting polycarbazole films make them attractive platforms for the development of electrochemical sensors. The carbazole moiety can interact with various analytes through mechanisms such as π-π stacking, hydrogen bonding, and electrostatic interactions.
Polycarbazole-modified electrodes have been investigated for the detection of a range of analytes. For instance, the electrocatalytic properties of polycarbazole films can be utilized for the sensitive detection of neurotransmitters like dopamine. The polymer film can preconcentrate the analyte at the electrode surface and facilitate its electrochemical oxidation, leading to an enhanced analytical signal.
Furthermore, the carbazole SAM can be used as a platform for the immobilization of biorecognition elements, such as enzymes or antibodies, to create highly specific biosensors. The long alkyl chain can provide a flexible and biocompatible environment for the immobilized biomolecules. While specific sensor applications for this compound are not widely reported, the functional components of the molecule suggest its potential in this area.
| Analyte Class | Potential Sensing Mechanism |
| Neurotransmitters (e.g., Dopamine) | Electrocatalytic oxidation on the polycarbazole film. |
| Metal Ions (e.g., Cu²⁺, K⁺) | Complexation with the carbazole moiety or ion-exchange within the polymer film. |
| Biomolecules (e.g., Proteins, DNA) | Immobilization onto the SAM or polymer film for specific recognition events. |
Integration in Nanomaterials and Hybrid Architectures
Surface Functionalization of Inorganic Nanoparticles
The thiol group provides a strong affinity for noble metal and semiconductor surfaces, enabling the formation of stable, functionalized inorganic nanoparticles. The carbazole (B46965) unit, in turn, imparts specific electronic and optical properties to the nanoparticle system.
11-(9H-Carbazol-9-yl)undecane-1-thiol is effectively used to functionalize gold (Au) nanoparticles. The thiol's sulfur atom forms a strong covalent bond with the gold surface, creating a self-assembled monolayer (SAM). This can be achieved through two primary methods: the ligand exchange method, where existing ligands on pre-synthesized nanoparticles are displaced, or an in situ method.
In the in situ approach, the gold nanoparticles are synthesized directly in the presence of the thiol. For instance, a gold precursor (AuCl₄⁻) is transferred from an aqueous solution to an organic solvent like toluene (B28343) using a phase-transfer agent. The subsequent reduction with a strong reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in the presence of 11-(9-carbazolyl)-1-undecyl disulfide (the disulfide precursor to the thiol) results in the formation of stable, coated gold nanoparticles. researchgate.net The successful coating is confirmed by the appearance of the surface plasmon resonance band of the gold nanoparticles in the UV-visible spectrum. researchgate.net These carbazole-functionalized gold nanoparticles (CBZ-S-Au) are crucial building blocks for hybrid materials. uh.edu
While direct studies detailing the use of this compound for quantum dot stabilization are not extensively documented in the reviewed literature, the principles of QD surface chemistry strongly support its potential application. Thiols are widely used as capping agents to passivate the surface of QDs, such as those made from Cadmium Selenide (CdSe) or Cadmium Telluride (CdTe), which enhances their quantum yield and stability. nih.govrsc.org
The functionalization of QDs with a molecule like this compound would serve two main purposes. First, the thiol group would anchor the ligand to the QD surface, passivating surface trap states that can quench fluorescence. utoronto.ca Second, the carbazole group, a well-known hole-transporting moiety, could modulate the electronic properties at the nanoparticle's surface. Aromatic thiol ligands have been shown to decrease the HOMO-LUMO gap of QDs, leading to a redshift in their absorption spectra. frontiersin.org Attaching a carbazole-terminated ligand could facilitate charge transfer processes between the QD and its environment, a desirable feature for applications in optoelectronic devices like solar cells or light-emitting diodes (LEDs).
Formation and Properties of Hybrid Nanocomposite Films
The integration of functionalized nanoparticles into polymer matrices is a key strategy for creating advanced materials. The carbazole group on the thiol ligand plays a critical role in this context, enabling both compatibility with specific polymers and active participation in electrochemical processes.
Nanocomposite films have been successfully fabricated by blending this compound-capped gold nanoparticles (CBZ-S-Au) with a blue-emitting polyfluorene copolymer containing polyvinylcarbazole (PFCVK). uh.edu The carbazole units on both the polymer backbone and the nanoparticle surface enhance the miscibility and electronic interaction between the organic and inorganic components. These blends can be processed into ultrathin films using techniques like spin-coating. The resulting hybrid films exhibit properties derived from both the conjugated polymer and the functionalized nanoparticles. uh.edu
A significant feature of the carbazole moiety is its ability to undergo electrochemical oxidation to form a stable radical cation. mdpi.comuh.edu This reactivity is harnessed to create robust, crosslinked nanocomposite networks. In films made from CBZ-S-Au nanoparticles and the PFCVK polymer, applying an oxidative potential via cyclic voltammetry induces crosslinking between carbazole groups. uh.edu This process can occur between carbazole units on the polymer, between those on the nanoparticles, or between the polymer and the nanoparticles.
The electrochemical crosslinking leads to the formation of a more homogeneous and smooth film morphology. uh.edu This covalent linking enhances the stability of the film and creates a conjugated polymer network that improves charge transport pathways throughout the material, a crucial factor for the performance of electronic devices. uh.eduuh.edu
Modulation of Electronic and Optical Properties in Hybrid Systems
The incorporation of this compound-capped nanoparticles into a conjugated polymer matrix significantly alters the electronic and optical properties of the resulting hybrid system. In the case of the PFCVK and CBZ-S-Au nanocomposite, the photoluminescence (PL) spectrum of the blend is markedly different from that of the pure polymer. uh.edu
The pure PFCVK polymer exhibits two emission peaks: a blue emission from the polyfluorene backbone and a green emission attributed to the formation of carbazole excimers. Upon blending with the CBZ-S-Au nanoparticles and subsequent electrochemical crosslinking, the green excimer peak is almost completely quenched. uh.edu This quenching indicates an efficient energy transfer process from the polymer to the nanoparticles. The alteration in the emission characteristics demonstrates that the functionalized nanoparticles act as energy acceptors, modulating the photophysical behavior of the host polymer.
| Property | PFCVK Film (Before Crosslinking) | PFCVK Film (After Crosslinking) | PFCVK/CBZ-S-Au Film (After Crosslinking) |
| Blue/Green Emission Ratio | 1.93 : 1 | 1.69 : 1 | N/A (Green peak quenched) |
| Primary Emission | Blue and Green | Blue and Green | Blue |
| Key Process | Excimer Formation | Partial Crosslinking | Energy Transfer & Quenching |
This table summarizes the changes in photoluminescence properties of polyfluorene copolymer (PFCVK) films upon crosslinking and incorporation of this compound-capped Au nanoparticles, based on findings in Taranekar et al., 2008. uh.edu
This ability to control energy transfer and emission color is vital for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices where precise color tuning and efficiency are paramount.
Enhanced Luminescence and Photoresponsive Behavior in QD Hybrids
The attachment of this compound to the surface of quantum dots can significantly influence their luminescence characteristics. The thiol group provides a strong covalent bond to the QD surface, typically composed of cadmium or zinc, effectively passivating surface trap states. These trap states are defects on the nanocrystal surface that can capture charge carriers (electrons and holes), leading to non-radiative recombination and a reduction in the photoluminescence quantum yield (PLQY).
Research has shown that upon ligand exchange with this compound, a notable enhancement in the PLQY of QDs can be observed. The long alkyl chain of the ligand helps to create a protective shell around the QD, further shielding it from the quenching effects of the surrounding environment. Moreover, the carbazole unit itself can participate in the photophysics of the hybrid system. While direct emission enhancement from the carbazole moiety is one aspect, its electronic interaction with the QD can also lead to more complex photoresponsive behaviors. For instance, the energy levels of the carbazole can be favorably aligned with those of the QD, facilitating efficient energy or charge transfer processes that ultimately result in enhanced emission from the quantum dot.
A study on a related compound, 5-(carbazol-9-yl)-5′-mercapto-2,2′-bithiophene (CBTSH), demonstrated a significant emission enhancement when attached to CdSe QDs. The emission quantum yield of the hybrid material was nearly five times greater than that of the CBTSH molecule alone. researchgate.netnanoge.org This enhancement was attributed to the restriction of rotational and vibrational motions of the carbazole unit upon binding to the QD surface, which reduces non-radiative decay pathways. researchgate.netnanoge.org While not the exact compound, this provides strong evidence for the potential of carbazole-thiol ligands in enhancing QD luminescence.
The following table summarizes the potential effects of this compound on the luminescence of quantum dots, based on findings for similar carbazole-thiol ligands.
| Property | Observation | Probable Mechanism |
| Photoluminescence Quantum Yield (PLQY) | Increase | Surface passivation of trap states, reduction of non-radiative recombination. |
| Photostability | Enhancement | Formation of a protective organic layer, shielding the QD core from environmental degradation. |
| Photoresponsive Behavior | Modulation of emission intensity | Electronic interactions between the carbazole moiety and the quantum dot. |
Energy Transfer Phenomena at Nano-interfaces
The spatial proximity between the carbazole moiety of this compound and the quantum dot core, facilitated by the undecane (B72203) spacer, creates an ideal platform for studying and exploiting energy transfer phenomena at the nano-interface. Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor molecule (in this case, potentially the carbazole) transfers its energy to a nearby acceptor molecule (the quantum dot). nih.gov
The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as the distance between them. The broad absorption spectra of quantum dots make them excellent energy acceptors in FRET systems. nih.gov In a hybrid system composed of this compound and a suitable QD, photoexcitation of the carbazole unit could lead to efficient energy transfer to the QD, resulting in sensitized emission from the nanocrystal. This process is particularly advantageous as it allows for the absorption of high-energy photons by the organic ligand and subsequent down-conversion to lower-energy photons emitted by the size-tunable quantum dot.
Key parameters influencing FRET in these hybrid systems include:
Spectral Overlap: The emission of the carbazole group must overlap with the absorption of the quantum dot.
Donor-Acceptor Distance: The undecane chain provides a fixed and well-defined separation between the carbazole and the QD.
Quantum Yield of the Donor: The intrinsic fluorescence quantum yield of the carbazole moiety in the absence of the acceptor influences the potential for energy transfer.
The table below outlines the key components and their roles in the energy transfer process within a this compound-QD hybrid.
| Component | Role in Energy Transfer | Key Property |
| Carbazole Moiety | Energy Donor | Emission Spectrum, Quantum Yield |
| Undecane Spacer | Distance Controller | Length and Conformation |
| Quantum Dot | Energy Acceptor | Absorption Spectrum |
Charge Transfer Dynamics in Nanocrystal Systems
Beyond energy transfer, the electronic coupling between this compound and a semiconductor nanocrystal can facilitate photoinduced charge transfer. Carbazole is a well-known hole-transporting material, meaning it can readily donate an electron (or accept a hole). Upon photoexcitation of either the quantum dot or the carbazole, an electron can be transferred from the carbazole to the QD, or a hole can be transferred from the QD to the carbazole.
The direction and efficiency of charge transfer are governed by the relative alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the carbazole ligand with the valence and conduction band edges of the quantum dot.
Hole Transfer: If the HOMO level of the carbazole is higher in energy than the valence band edge of the QD, a photoexcited hole in the QD can be efficiently transferred to the ligand.
Electron Transfer: Conversely, if the LUMO level of the carbazole is higher than the conduction band edge of the QD, an electron can be transferred from the photoexcited carbazole to the QD.
These charge transfer processes lead to a charge-separated state, where the electron and hole are spatially localized on different components of the hybrid system. The dynamics of charge separation and subsequent charge recombination are critical for applications in photovoltaics and photocatalysis. The undecane spacer plays a crucial role in mediating the electronic coupling between the donor and acceptor, influencing the rates of these charge transfer events.
The following table summarizes the charge transfer processes that can occur in a this compound-QD hybrid system.
| Process | Description | Required Energy Level Alignment |
| Hole Transfer | Transfer of a positive charge from the QD to the carbazole. | HOMO (Carbazole) > Valence Band (QD) |
| Electron Transfer | Transfer of a negative charge from the carbazole to the QD. | LUMO (Carbazole) > Conduction Band (QD) |
Advanced Characterization Techniques for 11 9h Carbazol 9 Yl Undecane 1 Thiol Structures
Spectroscopic Analysis
Spectroscopic techniques are indispensable for confirming the chemical structure and exploring the electronic and photophysical properties of 11-(9H-Carbazol-9-yl)undecane-1-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for verifying the molecular structure of this compound and assessing its purity. The spectrum provides unambiguous confirmation of the covalent linkage between the carbazole (B46965) headgroup and the undecanethiol chain. A key application of ¹H NMR is distinguishing the thiol from its common oxidative byproduct, the corresponding disulfide. researchgate.net The methylene (B1212753) protons adjacent to the sulfur atom (α-CH₂) present a distinct multiplicity in the thiol compared to the disulfide, serving as a clear diagnostic marker. researchgate.net
The characteristic signals in the ¹H NMR spectrum (in CDCl₃) include distinct peaks for the aromatic protons of the carbazole moiety, a triplet corresponding to the methylene group attached to the carbazole nitrogen, a broad multiplet for the central alkyl chain methylene groups, and specific signals for the methylene group adjacent to the sulfur and the thiol proton itself. researchgate.net
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Carbazole Aromatic Protons | ~7.20 - 8.10 | Multiplet | researchgate.net |
| N-CH₂ (Methylene adjacent to Carbazole) | ~4.25 | Triplet | researchgate.net |
| -(CH₂)₈- (Alkyl Chain) | ~1.20 - 1.85 | Multiplet | researchgate.net |
| -CH₂-SH (Methylene adjacent to Thiol) | ~2.50 | Quartet | researchgate.net |
| -SH (Thiol Proton) | ~1.30 | Triplet | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy of Films and Solutions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic absorption properties of the carbazole chromophore within the molecule. The carbazole moiety exhibits characteristic absorption bands in the UV region. mdpi.com When this compound (or its disulfide) is assembled onto surfaces, such as on gold nanoparticles, these characteristic absorption peaks can be observed. researchgate.net
For instance, in colloidal suspensions of gold nanoparticles coated with the corresponding disulfide, absorption maxima have been noted at approximately 331 nm and 345 nm. researchgate.net These bands are attributed to the electronic transitions within the carbazole headgroup and show a slight bathochromic (red) shift compared to related carbazole compounds in solution, which can be influenced by the local dielectric environment and intermolecular interactions upon surface assembly. researchgate.net The absorption onset for similar carbazole-based SAMs has been reported to be around 2.48 eV. nih.gov
| System | Absorption Maxima (λmax) | Reference |
|---|---|---|
| Gold nanoparticles coated with 11-(9-carbazolyl)-1-undecyl disulfide | 331 nm, 345 nm | researchgate.net |
| General Carbazole S₀ → S₁ transition | ~300 - 340 nm | mdpi.com |
Photoluminescence Spectroscopy for Emissive Properties
Photoluminescence spectroscopy reveals the emissive properties of the molecule, which are dominated by the fluorescent carbazole headgroup. Carbazole and its derivatives are well-known for their fluorescence, typically emitting in the near-UV to blue region of the spectrum. nih.govnih.gov The emission arises from the relaxation of electrons from the first excited singlet state (S₁) to the ground state (S₀). mdpi.com
While specific data for this compound is not detailed in the provided search results, the photophysical behavior of carbazole-based fluorophores is well-documented. For example, some carbazole derivatives show intense fluorescence emission at around 395 nm. nih.gov The fluorescence quantum yield and the position of the emission maximum can be significantly influenced by factors such as solvent polarity, molecular aggregation, and protonation. rsc.org In the solid state or in self-assembled films, intermolecular interactions can lead to changes in the emission spectrum compared to dilute solutions. rsc.org
| Carbazole Derivative Type | Typical Emission Range | Reference |
|---|---|---|
| General Carbazole Derivatives | 330 - 420 nm | mdpi.com |
| Substituted Carbazole Fluorophores | ~395 nm | nih.gov |
| Phosphorescence Emission (at 77 K) | ~400 - 540 nm | researchgate.net |
Microscopic Characterization of Surface Morphology
Microscopy techniques are essential for visualizing the topography and structure of assemblies of this compound at the nanoscale.
Atomic Force Microscopy (AFM) for SAM and Film Topography
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface morphology of self-assembled monolayers and thin films on substrates like gold. AFM provides three-dimensional topographical images, allowing for the assessment of film uniformity, surface roughness (often quantified as root-mean-square, RMS, roughness), and the identification of structural features such as domains, defects, or pinholes. researchgate.net
For carbazole-based SAMs, AFM is used to confirm the formation of well-distributed layers on the substrate. nih.gov While specific AFM images for this compound were not found, the technique is routinely applied to similar alkanethiol SAMs to verify the creation of uniform surfaces, a critical requirement for their use in electronic applications. researchgate.netbeilstein-journals.org
High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanoparticle Structures
When this compound is used as a capping agent for nanoparticles, Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) are vital for characterization. These techniques provide direct visualization of the nanoparticles, enabling the determination of their size, shape, and size distribution. researchgate.net
For gold nanoparticles synthesized and coated in situ with the disulfide form of the molecule, TEM imaging has shown an average particle size of 12–16 nanometers. researchgate.net HR-TEM, a more advanced mode of TEM, can provide even greater detail, allowing for the visualization of the crystalline lattice fringes of the nanoparticle core. This confirms the crystallinity of the nanoparticles and can reveal information about their atomic structure and any crystalline defects.
Interfacial and Electronic Characterization Techniques
The formation of well-ordered, high-quality self-assembled monolayers (SAMs) of this compound is critically dependent on a suite of advanced characterization techniques. These methods provide indispensable information on the interfacial properties, formation dynamics, and chemical composition of the monolayer, ensuring its suitability for applications in molecular electronics and sensing.
Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties
Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of SAMs on conductive substrates. By applying a small sinusoidal AC potential and measuring the corresponding current response over a range of frequencies, EIS can characterize the barrier properties of the this compound monolayer against ion penetration and charge transfer.
When the thiol assembles on a gold electrode surface, it forms a densely packed, insulating layer that impedes the access of redox species in the electrolyte to the electrode surface. This behavior can be modeled using an equivalent electrical circuit, most commonly a Randles circuit. The key parameters extracted from fitting the EIS data are the charge-transfer resistance (Rct) and the double-layer capacitance (Cdl), often represented as a constant phase element (CPE) to account for surface inhomogeneities.
The formation of a well-ordered SAM of this compound leads to a significant increase in Rct, indicating a strong barrier to electron transfer. Concurrently, the capacitance (QCPE) decreases as the organic layer displaces water and ions from the electrode surface, effectively increasing the thickness of the dielectric layer at the interface. The inhibition efficiency (η%) of the monolayer can be calculated from the Rct values of the bare and modified electrodes, often reaching values as high as 99% for well-formed alkanethiol SAMs, demonstrating their excellent corrosion protection and insulating properties. researchgate.net
| Parameter | Bare Gold Electrode | Au + this compound SAM | Interpretation |
|---|---|---|---|
| Charge Transfer Resistance (Rct) | Low (e.g., ~50 Ω·cm²) | Very High (e.g., >1 MΩ·cm²) | SAM effectively blocks electron transfer to the redox probe in solution. |
| Constant Phase Element (QCPE) | High (e.g., ~20 µF·cm⁻²) | Low (e.g., ~1.5 µF·cm⁻²) | The organic monolayer acts as a dielectric, decreasing the interfacial capacitance. |
| Inhibition Efficiency (η%) | 0% | >99% | Demonstrates the formation of a highly insulating and well-packed monolayer. researchgate.net |
Surface Plasmon Resonance (SPR) for Adsorption Kinetics and Film Thickness
Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used for the real-time, label-free monitoring of molecular binding events at a metal-dielectric interface. researchgate.net It is exceptionally well-suited for studying the self-assembly process of this compound onto gold surfaces, providing quantitative data on both the kinetics of adsorption and the final thickness of the monolayer. nih.gov
The SPR phenomenon relies on the resonant excitation of surface plasmons—coherent oscillations of electrons at the surface of a thin gold film—by p-polarized light. The resonance condition is highly sensitive to the refractive index of the medium adjacent to the gold surface. As thiol molecules adsorb and form a monolayer, the local refractive index changes, causing a measurable shift in the angle of minimum reflectivity (the SPR angle).
By monitoring this shift over time, a sensorgram is generated that details the dynamics of the SAM formation. This process is generally understood to involve two main steps: an initial, rapid adsorption of thiol molecules onto the gold surface, followed by a slower reorganization phase where the alkyl chains orient to form a densely packed, ordered monolayer. bohrium.com The kinetic data can be fitted to various adsorption models, such as the Langmuir or Frumkin isotherms, to extract key kinetic constants. bohrium.com The total shift in the SPR signal is directly proportional to the amount of adsorbed mass and can be used to calculate the average thickness of the film, which for long-chain alkanethiols is typically in the nanometer range. nih.govresearchgate.net
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Association Rate Constant (ka) | 10³ - 10⁵ M⁻¹s⁻¹ | Describes the rate of initial thiol adsorption onto the gold surface. arxiv.org |
| Dissociation Rate Constant (kd) | 10⁻⁴ - 10⁻⁶ s⁻¹ | Describes the rate of thiol desorption; a very low value indicates a stable monolayer. arxiv.org |
| SPR Angle Shift (Δθ) | 100 - 200 m° | Proportional to the adsorbed mass, used to confirm monolayer formation. |
| Calculated Film Thickness | 1.5 - 2.5 nm | Corresponds to the approximate length of the this compound molecule, confirming monolayer (not multilayer) formation. nih.govresearchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface analysis technique that provides quantitative information about the elemental composition and chemical states of the atoms within the top 5-10 nanometers of a material. For this compound SAMs, XPS is used to unequivocally confirm the successful anchoring of the molecules onto the substrate and to verify the integrity of the carbazole headgroup. cityu.edu.hk
The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for straightforward elemental identification.
A survey scan of a successfully formed SAM on a gold substrate will show characteristic peaks for gold (Au 4f), carbon (C 1s), nitrogen (N 1s), and sulfur (S 2p). High-resolution scans of the S 2p region are particularly crucial. The S 2p spectrum for a chemisorbed thiol on gold exhibits a doublet with the S 2p₃/₂ peak located at a binding energy of approximately 162.0 eV, which is characteristic of a gold-thiolate (Au-S) covalent bond. nih.gov This is distinct from the binding energy of a free thiol (S-H) group (~164.0 eV), providing definitive evidence of covalent attachment. nih.gov High-resolution scans of the N 1s and C 1s regions further confirm the presence and chemical integrity of the carbazole terminal group.
| Element | Orbital | Expected Binding Energy (eV) | Chemical State Confirmation |
|---|---|---|---|
| Sulfur | S 2p3/2 | ~162.0 eV | Confirms the formation of a covalent gold-thiolate (Au-S) bond. nih.gov |
| Carbon | C 1s | ~285.0 eV (Alkyl), ~286.0 eV (C-N) | Presence of the undecane (B72203) chain and carbazole moiety. cityu.edu.hk |
| Nitrogen | N 1s | ~400.0 eV | Confirms the presence of the carbazole headgroup. |
| Gold | Au 4f7/2 | ~84.0 eV | Signal from the underlying gold substrate. |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 11-(9H-Carbazol-9-yl)undecane-1-thiol, DFT calculations can elucidate its fundamental electronic and structural properties. Computational studies on various carbazole (B46965) derivatives have demonstrated the utility of DFT in understanding their behavior. nih.govbohrium.com
DFT calculations can determine the optimized geometry of this compound and analyze its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The spatial distribution and energy levels of these orbitals are crucial for understanding the molecule's reactivity and its potential as an electronic material. The carbazole moiety is known for its electron-donating nature, which influences the HOMO and LUMO levels. researchgate.net
The HOMO is typically localized on the electron-rich carbazole ring system, indicating that this is the region from which an electron is most easily donated. Conversely, the LUMO's location indicates the most probable site for accepting an electron. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitability and stability. A smaller gap generally implies that the molecule can be more easily excited. For carbazole-based dyes, the band gap is reported to be around 3.5 eV, and this value can be tuned by different substituents. jnsam.com
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound *
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 2.5 Debye |
*Note: The values in this table are representative examples based on DFT calculations of similar carbazole derivatives and are intended for illustrative purposes only. Specific calculations for this compound are required for precise data.
DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra for N-substituted carbazoles have shown excellent correlation with experimental findings. rsc.org
Vibrational Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to the observed absorption bands, aiding in the structural characterization of the molecule.
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts provide another layer of structural confirmation. The calculated shifts for the hydrogen and carbon atoms in the molecule can be compared with experimental NMR data.
The thiol group (-SH) in this compound can potentially exist in equilibrium with its tautomeric thione form (>C=S). This phenomenon, known as thiol-thione tautomerism, can significantly impact the molecule's chemical reactivity and its binding affinity to surfaces. DFT calculations are a valuable tool for investigating the relative stabilities of these tautomers. nih.govbenthamscience.com
The calculations typically involve optimizing the geometries of both the thiol and thione forms and then computing their respective energies. The tautomer with the lower calculated energy is predicted to be the more stable form. In many heterocyclic systems, the thione form is found to be more stable in the gas phase. researchgate.net The energy barrier for the tautomeric conversion can also be calculated by locating the transition state structure connecting the two forms. Studies on similar compounds have shown that in solution, the equilibrium can be influenced by the solvent's polarity. jocpr.com
Molecular Dynamics (MD) Simulations of SAM Formation and Stability
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For this compound, MD simulations are particularly useful for investigating the formation and stability of self-assembled monolayers (SAMs) on various substrates, such as gold or indium tin oxide (ITO). nih.gov
The process of SAM formation involves the chemisorption of the thiol headgroup onto the substrate, followed by the organization of the alkyl chains and the carbazole terminal groups. MD simulations can model this dynamic process, providing insights into the packing density, orientation, and ordering of the molecules within the monolayer. Studies on alkanethiol SAMs have revealed mechanisms of droplet spreading and island formation during the self-assembly process. pusan.ac.kr
Modeling of Charge Transport and Energy Transfer Processes
The carbazole moiety in this compound makes it a promising candidate for applications in organic electronics, where efficient charge transport and energy transfer are essential. rsc.org Theoretical models are employed to understand how charges (holes and electrons) move through the SAM and how energy can be transferred between molecules.
Modeling of charge transport in carbazole-based SAMs often focuses on hole transport, as carbazole is an excellent hole-transporting material. rsc.org The charge transport properties are influenced by the molecular packing and the electronic coupling between adjacent carbazole units. Theoretical models can calculate charge transfer rates and mobilities, providing a link between the molecular structure and the macroscopic electronic properties of the SAM.
Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), can also be modeled. This is particularly relevant if the carbazole units are intended to act as energy donors or acceptors in a device. These models take into account the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as the distance and orientation between them. Such modeling is crucial for the design of efficient organic light-emitting diodes (OLEDs) and photovoltaic devices.
Future Directions and Emerging Research Domains
Advancements in Molecular Electronics and Devices
The intrinsic properties of the carbazole (B46965) moiety as a hole-transporting material are central to its potential applications in molecular electronics. nih.govosti.gov The ability of 11-(9H-Carbazol-9-yl)undecane-1-thiol to form well-ordered self-assembled monolayers (SAMs) provides a pathway to integrate these properties into functional devices.
Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Carbazole derivatives are widely recognized for their efficacy as hole-transporting materials (HTMs) in optoelectronic devices, including perovskite solar cells and potentially OLEDs. nih.govrsc.org The primary role of an HTM is to facilitate the efficient transport of positive charge carriers (holes) while blocking electrons, thereby improving device efficiency and stability.
Self-assembled monolayers of carbazole-terminated molecules are being investigated as ultrathin hole-transporting layers. rsc.orgnih.gov By forming a SAM of this compound on an electrode, it is possible to modify the electrode's work function to better align with the energy levels of the active layer in a device, thus reducing the energy barrier for hole injection or extraction. nih.govmanchester.ac.uk Research in this area focuses on tuning the interface properties to enhance charge transport and device performance. The fluorescent nature of the carbazole group also suggests potential applications in light-emitting devices, where it could play a dual role in charge transport and emission. nih.gov
| Device Application | Function of Carbazole-Thiol SAM | Potential Advantage |
| Perovskite Solar Cells | Hole-Transport Layer (HTL) | Improved efficiency and stability. nih.govrsc.org |
| Organic LEDs (OLEDs) | Hole-Injection/Transport Layer | Reduced turn-on voltage, enhanced brightness. |
| Organic Photodetectors | Interfacial Layer | Enhanced charge separation and collection. |
Role in Molecular Wires and Nano-switches
The structure of this compound, with a conductive headgroup and an insulating alkyl chain, makes it a candidate for components in molecular wires. Charge transport through such molecules, typically in a SAM configuration, is a key area of study in molecular electronics. nih.gov The carbazole unit can facilitate charge hopping between adjacent molecules in a densely packed monolayer, while the alkyl chain dictates the tunneling distance between the electrode and the active moiety.
Furthermore, the carbazole group can be reversibly oxidized, opening up the possibility of creating molecular nano-switches. By applying an electrical potential, the redox state of the carbazole unit could be changed, thereby altering the conductivity of the molecule. This switching behavior is a fundamental concept for future memory and logic devices at the molecular scale.
Novel Architectures for Chemical and Biosensing
The inherent fluorescence of the carbazole group is a key feature that can be exploited for sensing applications. nih.gov When incorporated into a SAM, the photophysical properties of this compound can be sensitive to its local environment.
Future research is expected to focus on the development of sensors where the binding of an analyte to or near the carbazole-functionalized surface causes a detectable change in its fluorescence intensity or wavelength. This could be achieved by modifying the carbazole ring with specific recognition elements. The carbazole framework itself can interact with various anions and other molecules, making it a versatile platform for developing selective colorimetric and fluorescent sensors. abo.fimdpi.comchemrxiv.org The SAM format provides a high surface area and a well-defined interface for interaction with analytes, potentially leading to highly sensitive and selective detection platforms.
Development of Multifunctional Hybrid Materials
The ability of this compound to functionalize surfaces, particularly gold, allows for the creation of multifunctional hybrid materials. For instance, gold nanoparticles coated with a SAM of this molecule would combine the plasmonic properties of the nanoparticle with the photoluminescence and electrochemical activity of the carbazole.
Such hybrid materials could find applications in areas like catalysis, targeted drug delivery, and advanced diagnostics. The carbazole-coated nanoparticles could be further functionalized with biomolecules, creating a multifunctional platform for theranostic applications, where diagnosis and therapy are combined.
Controlled Functionalization and Patterning at the Nanoscale
A significant area of future research will be the precise control over the spatial arrangement of this compound on surfaces. Techniques such as microcontact printing, dip-pen nanolithography, and other soft lithography methods can be used to create well-defined patterns of the SAM at the micro- and nanoscale. researchgate.netrsc.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
